molecular formula C17H19NO2S B5763639 N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide

N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide

Cat. No. B5763639
M. Wt: 301.4 g/mol
InChI Key: LNPLXFLXNPGYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as "MPTP" and is a derivative of the well-known compound, 3,4-methylenedioxymethamphetamine (MDMA). MPTP has been studied for its potential use as a neuroprotective agent, as well as its effects on the central nervous system.

Mechanism of Action

The mechanism of action of MPTP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, MPTP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain.
Biochemical and Physiological Effects:
MPTP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, decrease inflammation in the brain, and increase levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP in lab experiments include its potential neuroprotective effects, its ability to modulate neurotransmitter activity, and its potential use in treating neurodegenerative diseases. However, there are also limitations to using MPTP in lab experiments. These include the potential for toxicity at high doses, as well as the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on MPTP. One area of research could focus on its potential use in treating neurodegenerative diseases such as Parkinson's disease. Another area of research could focus on its potential use as a neuroprotective agent in other conditions such as traumatic brain injury or stroke. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of MPTP involves several steps, starting with the reaction of 2-methoxybenzaldehyde with 4-methylthiophenol to form the intermediate, 2-methoxy-4-methylthiophenol. This intermediate is then reacted with 3-bromopropionyl chloride to form the final product, N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide.

Scientific Research Applications

MPTP has been studied for its potential use as a neuroprotective agent. Research has shown that MPTP can protect neurons from oxidative stress and reduce inflammation in the brain. It has also been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-7-9-14(10-8-13)21-12-11-17(19)18-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPLXFLXNPGYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

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